molecular formula C10H10FNO3 B2727291 2-[(2-Fluorobenzoyl)amino]propanoic acid CAS No. 1396997-08-2

2-[(2-Fluorobenzoyl)amino]propanoic acid

Cat. No.: B2727291
CAS No.: 1396997-08-2
M. Wt: 211.192
InChI Key: WPQXEFUAUOMLQE-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzoyl)amino]propanoic acid is a chemical compound with the molecular formula C10H10FNO3 . It is used in scientific research and has applications in drug development, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorobenzoyl group attached to an amino propanoic acid group . The molecular weight of this compound is 211.1897032 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H10FNO3) and molecular weight . Further specific properties such as melting point, boiling point, and density were not found in the sources retrieved.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on compounds closely related to 2-[(2-Fluorobenzoyl)amino]propanoic acid, such as 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid, highlights the structural characteristics and intramolecular interactions significant for scientific study. The 2-fluorobenzoyl and propionic acid groups in these compounds exhibit specific conformations and hydrogen bonding patterns, influencing their physical and chemical behaviors. Such insights are crucial for understanding the molecular basis of their interactions and potential applications in materials science and molecular design (Ngah, Mohamed, Yamin, & Hamizah Mohd Zaki, 2014).

Fluorine's Role in Molecular Properties

Fluorinated compounds often exhibit unique physical, chemical, and biological properties due to the presence of fluorine atoms. Studies on aminofluorobenzoic acids, including those similar to this compound, have assessed the impact of fluorine on conformational isomerism. These studies have found that the presence of fluorine can significantly influence the molecular structure, hydrogen bonding, and overall molecular interactions, which are essential for developing pharmaceuticals and high-performance materials (Silla, Cormanich, Rittner, & Freitas, 2013).

Synthetic Methodologies and Chemical Reactions

The exploration of synthetic routes and reactions involving fluorobenzoyl compounds provides valuable knowledge for organic synthesis. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid showcases advanced methods in halogenation and functional group transformations. These methodologies are fundamental for the production of intermediates used in pharmaceuticals, agrochemicals, and material science, demonstrating the broader implications of research on fluorobenzoyl derivatives (Haoyu, Qimeng, & Tao, 2010).

Applications in Metal-Organic Frameworks (MOFs)

The use of 2-fluorobenzoic acid and its derivatives in the synthesis of metal-organic frameworks (MOFs) highlights its importance in materials science. Research indicates that 2-fluorobenzoic acid acts as a modulator to create RE (rare earth) clusters within MOFs. These findings open new avenues for the development of advanced materials with potential applications in catalysis, gas storage, and separation technologies (Vizuet, Mortensen, Lewis, Wunch, Firouzi, McCandless, & Balkus, 2021).

Innovations in Protein Engineering

The introduction of fluorobenzoyl-based unnatural amino acids into proteins presents novel strategies for protein engineering and biochemical research. By incorporating these amino acids, scientists can design proteins with enhanced stability, functionality, or selective binding properties, contributing to advances in drug development and therapeutic interventions. The potential to modify protein interactions and functions through such unnatural amino acids illustrates the versatility and significance of this compound and related compounds in scientific research (Liu, Cao, Klauser, Cheng, Berdan, Sun, Wang, Ghelichkhani, Yu, Rozovsky, & Wang, 2021).

Safety and Hazards

While specific safety data for 2-[(2-Fluorobenzoyl)amino]propanoic acid was not found, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQXEFUAUOMLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a homogeneous solution of L-alanine(5 g, 56.1 mmol) in acetone (90 ml) and 1N NaOH (90 ml) was added 2-fluorobenzoyl chloride (8.9 g, 56.1 mmol) dropwise. Basicity of the reaction was maintained by adding 1N NaOH periodically. After the addition of 2-fluorobenzoyl chloride was completed, the reaction mixture was acidified to pH 2 using 1N HCl. The oil that precipitated out was extracted into EtOAc, which was dried over MgSO4, filtered, and concentrated to yield 2-(2-fluorobenzoylamino)propionic acid (intermediate XXIa, 3.92 g). Upon standing, more crystals of intermediate XXIa (2.3 g) precipitated from the acidic aqueous solution and were collected.
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